molecular formula C9H14N3Na2O13P3 B12362748 Deoxycytidine triphosphate (disodium)

Deoxycytidine triphosphate (disodium)

Cat. No.: B12362748
M. Wt: 511.12 g/mol
InChI Key: ABWVCNMFYVEBIB-DZRNUDSCSA-L
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Description

Deoxycytidine triphosphate (disodium) is a nucleoside triphosphate that contains the pyrimidine base cytosine. It is composed of a nucleobase attached to deoxyribose and a 5′-hydroxyl on the sugar bound to a chain of three phosphate residues. This compound is utilized by cells for DNA polymerase-catalyzed synthesis of DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycytidine triphosphate (disodium) can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of deoxycytidine using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the triphosphate group .

Industrial Production Methods

In industrial settings, the production of deoxycytidine triphosphate (disodium) is carried out using large-scale chemical reactors. The process involves the enzymatic conversion of deoxycytidine to deoxycytidine monophosphate, followed by further phosphorylation to produce deoxycytidine triphosphate. The final product is then purified using techniques such as ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine triphosphate (disodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving deoxycytidine triphosphate (disodium) include:

Major Products Formed

The major products formed from reactions involving deoxycytidine triphosphate (disodium) include deoxycytidine monophosphate and deoxycytidine diphosphate, which are intermediates in the synthesis of DNA .

Mechanism of Action

The mechanism of action of deoxycytidine triphosphate (disodium) involves its incorporation into DNA strands by DNA polymerase enzymes. The triphosphate group contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed. This energy is used to drive the incorporation of deoxycytidine into the growing DNA chain. The process can be represented by the following chemical equation:

(DNA)n+dCTP(DNA)nC+PPi(DNA)_n + dCTP \leftrightarrow (DNA)_{n-C} + PP_i (DNA)n​+dCTP↔(DNA)n−C​+PPi​

where (dCTP) is deoxycytidine triphosphate and (PP_i) is pyrophosphate .

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine triphosphate (disodium): Another nucleoside triphosphate used in DNA synthesis.

    Deoxyguanosine triphosphate (disodium): Similar in structure and function, used in DNA replication.

    Deoxythymidine triphosphate (disodium): Also involved in DNA synthesis and replication.

Uniqueness

Deoxycytidine triphosphate (disodium) is unique due to its specific role in incorporating the cytosine base into DNA strands. This specificity is crucial for maintaining the genetic code and ensuring accurate DNA replication .

Properties

Molecular Formula

C9H14N3Na2O13P3

Molecular Weight

511.12 g/mol

IUPAC Name

disodium;[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O13P3.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1

InChI Key

ABWVCNMFYVEBIB-DZRNUDSCSA-L

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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